2-(4-methoxyphenoxy)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
Description
The compound 2-(4-methoxyphenoxy)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a structurally complex molecule featuring a tetrahydroisoquinoline core substituted with a thiophene-2-carbonyl group at position 2 and an acetamide-linked 4-methoxyphenoxy moiety at position 5. Its design integrates pharmacophoric elements from heterocyclic and aryloxyacetamide systems, which are often associated with anticancer, antimicrobial, and enzyme inhibitory activities .
Properties
IUPAC Name |
2-(4-methoxyphenoxy)-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c1-28-19-6-8-20(9-7-19)29-15-22(26)24-18-5-4-16-10-11-25(14-17(16)13-18)23(27)21-3-2-12-30-21/h2-9,12-13H,10-11,14-15H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLCSRLWBKWWIMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CS4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-methoxyphenoxy)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a derivative of tetrahydroisoquinoline (THIQ), a structural motif known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its therapeutic potential and mechanisms of action based on recent research findings.
- Molecular Formula : C22H20N2O4S
- Molecular Weight : 408.5 g/mol
- CAS Number : 1021221-04-4
Antiviral Activity
Recent studies have highlighted the antiviral potential of THIQ derivatives, including those similar to 2-(4-methoxyphenoxy)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide. In particular, a series of THIQ derivatives were synthesized and tested against human coronaviruses (HCoV-229E and HCoV-OC43). The results indicated that certain modifications in the THIQ structure could enhance antiviral efficacy, suggesting that this compound may exhibit similar properties .
Antitumor Activity
THIQ compounds are recognized for their antitumor properties. Research indicates that modifications to the THIQ scaffold can lead to significant cytotoxic effects against various cancer cell lines. The presence of the methoxyphenoxy group in this compound may contribute to its ability to inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival .
Antiparasitic Activity
Another area of interest is the antiparasitic activity of THIQ derivatives. Some studies have shown promising results against Plasmodium falciparum, the causative agent of malaria. The structural diversity offered by compounds like 2-(4-methoxyphenoxy)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide could enhance its effectiveness against drug-resistant strains .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Compounds with similar structures have been shown to inhibit key enzymes involved in viral replication and tumor growth.
- Modulation of Signaling Pathways : The interaction with specific receptors or signaling pathways can lead to altered cellular responses, promoting apoptosis in cancer cells or inhibiting viral entry.
- Structural Interactions : The unique structural features of the compound allow for specific interactions with biological targets, enhancing its therapeutic potential.
Study on Antiviral Efficacy
In a comparative study involving various THIQ derivatives, researchers identified a subset that exhibited significant antiviral activity against human coronaviruses. The study emphasized the importance of structural modifications in enhancing efficacy and reducing cytotoxicity towards mammalian cells .
Investigation into Antitumor Properties
A series of experiments were conducted to evaluate the cytotoxic effects of THIQ derivatives on different cancer cell lines. The findings revealed that certain substitutions on the THIQ core led to increased apoptosis rates in tumor cells, highlighting the potential for developing new anticancer agents based on this scaffold .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its combination of thiophene-2-carbonyl and 4-methoxyphenoxyacetamide groups. Below is a comparative analysis with key analogs:
Key Observations :
- Thiophene vs. Thioacetamide/Thiazolidinone: The thiophene-2-carbonyl group in the target compound may enhance π-π stacking interactions with enzyme active sites compared to sulfur-containing heterocycles like thioacetamide (e.g., compound 7c) or thiazolidinone (e.g., 5a) .
- 4-Methoxyphenoxyacetamide: This substituent likely improves solubility and bioavailability relative to bulkier aryl groups (e.g., 4-N,N-dimethylaminophenyl in 8a) .
Spectral Characteristics
- IR Spectroscopy : The target compound’s acetamide C=O stretch (~1700 cm⁻¹) aligns with analogs like 7c (1690–1710 cm⁻¹) . The absence of C=S stretches (1280–1160 cm⁻¹) distinguishes it from thioacetamide derivatives .
- ¹H-NMR: Expected signals include aromatic protons (δ 7.20–8.30 ppm), methoxy groups (δ ~3.80 ppm), and tetrahydroisoquinoline CH₂ (δ 2.90–1.10 ppm), consistent with analogs in and .
Q & A
Basic: What synthetic strategies are recommended for preparing this compound?
The synthesis involves multi-step organic reactions, starting with the preparation of the tetrahydroisoquinoline core followed by sequential coupling of functional groups. Key steps include:
- Amide bond formation : Reacting the tetrahydroisoquinoline intermediate with thiophene-2-carbonyl chloride under Schotten-Baumann conditions (pH 8–10, 0–5°C) .
- Ether linkage introduction : Coupling 4-methoxyphenoxyacetic acid to the amine group of the intermediate via carbodiimide-mediated activation (e.g., EDC/HOBt in DMF) .
- Purification : Use flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced : How can competing side reactions (e.g., hydrolysis of the thiophene carbonyl group) be minimized during synthesis?
- Use anhydrous solvents (e.g., THF, DMF) and inert atmosphere (N₂/Ar).
- Monitor reaction progress with inline FT-IR to detect premature hydrolysis (C=O stretch at ~1700 cm⁻¹) .
- Introduce protecting groups (e.g., tert-butoxycarbonyl for amines) before acylations .
Basic: What analytical techniques validate the compound’s structural integrity?
- NMR spectroscopy :
- ¹H NMR: Aromatic protons (δ 6.8–7.5 ppm), methoxy singlet (δ ~3.8 ppm), and acetamide NH (δ ~8.2 ppm) .
- ¹³C NMR: Carbonyl signals (C=O at ~165–175 ppm) and quaternary carbons in the tetrahydroisoquinoline ring .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <2 ppm error .
Advanced : How to resolve ambiguities in stereochemistry or regioisomerism?
- Use 2D NMR (COSY, NOESY) to assign spatial proximity of protons .
- X-ray crystallography for absolute configuration determination (if crystals are obtainable) .
Basic: What biological targets are hypothesized for this compound?
Structural analogs suggest activity against:
- Kinases : The tetrahydroisoquinoline moiety may mimic ATP-binding motifs .
- GPCRs : Methoxyphenoxy groups could modulate adrenergic or serotonin receptors .
- Enzymes : Thiophene carbonyl may interact with catalytic cysteine residues (e.g., proteases) .
Advanced : How to experimentally identify the primary target?
- Affinity chromatography : Immobilize the compound on a resin for pull-down assays with cell lysates .
- Surface Plasmon Resonance (SPR) : Measure binding kinetics to purified recombinant proteins .
Basic: How to assess its pharmacokinetic properties in vitro?
- Lipophilicity : Measure LogP via shake-flask method (octanol/water partition) .
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS .
- Permeability : Use Caco-2 cell monolayers to predict intestinal absorption .
Advanced : What structural modifications improve blood-brain barrier (BBB) penetration?
- Reduce hydrogen bond donors (e.g., replace acetamide with methyl ester).
- Introduce halogen atoms (e.g., F, Cl) to enhance passive diffusion .
Advanced: How to resolve contradictions in reported bioactivity data?
Example: Discrepancies in IC₅₀ values across studies.
- Orthogonal assays : Confirm kinase inhibition using both radiometric (³²P-ATP) and fluorescence-based (ADP-Glo™) methods .
- Meta-analysis : Compare studies for differences in assay conditions (e.g., ATP concentration, pH) .
- Proteomics profiling : Identify off-target effects that may confound results .
Advanced: What computational tools predict its reactivity or binding modes?
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Model transition states for hydrolysis or oxidation .
- Molecular docking (AutoDock Vina, Glide) : Screen against kinase homology models (e.g., EGFR, CDK2) .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories .
Advanced: How to design derivatives to address SAR limitations?
- Core modifications : Replace tetrahydroisoquinoline with β-carboline to enhance π-π stacking .
- Functional group swaps : Substitute 4-methoxyphenoxy with 4-fluorophenoxy for improved metabolic stability .
- Pro-drug strategies : Mask the acetamide as a tert-butyl carbamate for enhanced solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
